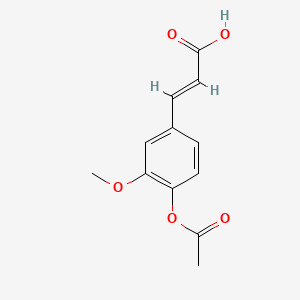

4-Acetoxy-3-methoxycinnamic acid

Übersicht

Beschreibung

4-Acetoxy-3-methoxycinnamic acid, also known as acetylferulic acid, is a derivative of ferulic acid. It is an acetate ester obtained by the formal condensation of the phenolic group of ferulic acid with acetic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetoxy-3-methoxycinnamic acid typically involves the esterification of ferulic acid. One common method is the reaction of ferulic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Acetoxy-3-methoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C12H12O5

- Molecular Weight : 236.22 g/mol

- CAS Number : 2596-47-6

- Melting Point : 193-196°C

- Boiling Point : 372°C

The compound features a cinnamic acid backbone with an acetoxy and methoxy group, which contribute to its biological activity and solubility properties.

Antioxidant Activity

4-Acetoxy-3-methoxycinnamic acid has demonstrated significant antioxidant properties. Research indicates that it can scavenge free radicals effectively, making it a candidate for developing antioxidant supplements and functional foods .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes in vitro, suggesting potential applications in treating inflammatory diseases .

Skin Protection

Due to its antioxidant properties, this compound is being investigated for use in cosmetic formulations aimed at protecting skin from UV damage. Its ability to absorb UV radiation makes it a suitable candidate for sunscreens and anti-aging products .

Pharmaceutical Applications

The compound is being explored for its potential therapeutic effects against various diseases, including cancer. Studies have shown that it can induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Eudes et al., 2024 | Evaluate antioxidant capacity | Demonstrated significant DPPH radical scavenging activity (IC50 = 26.3 μM) |

| Yang et al., 1997 | Synthesis via engineered yeast | Successfully produced N-(4′-hydroxycinnamoyl)-anthranilate using modified yeast strains |

| MDPI Review, 2024 | Applications of hydroxycinnamic acids | Highlighted versatility in food preservation and health benefits |

Wirkmechanismus

The mechanism of action of 4-acetoxy-3-methoxycinnamic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Properties: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Ferulic Acid: The parent compound, known for its antioxidant and anti-inflammatory properties.

Cinnamic Acid: A related compound with similar structural features but different functional groups.

p-Coumaric Acid: Another derivative of cinnamic acid with hydroxyl and methoxy groups.

Comparison: 4-Acetoxy-3-methoxycinnamic acid is unique due to its acetoxy group, which enhances its lipophilicity and potentially its bioavailability. Compared to ferulic acid, it may have improved stability and efficacy in certain applications .

Biologische Aktivität

4-Acetoxy-3-methoxycinnamic acid, also known as acetylferulic acid, is a phenolic compound derived from ferulic acid. It possesses significant biological activities, making it a subject of interest in various fields, including pharmacology, nutrition, and cosmetics. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and features an acetoxy group at the fourth position and a methoxy group at the third position of the cinnamic acid backbone. These structural characteristics contribute to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound effectively scavenges free radicals and reactive oxygen species (ROS), protecting cells from oxidative damage. This is primarily due to the formation of a stable phenoxy radical during its reaction with ROS.

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This property is particularly valuable in treating conditions associated with chronic inflammation.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation. It has shown promise in studies involving various cancer cell lines .

Antioxidant Properties

Several studies have demonstrated the antioxidant capabilities of this compound:

- In vitro assays have shown that it can scavenge free radicals effectively, with significant activity observed in DPPH assays where it exhibited up to 72.67% scavenging ability at higher concentrations .

- Its antioxidant potential is comparable to that of established antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been substantiated through various experimental models:

- It has been shown to reduce levels of inflammatory markers in cell cultures exposed to inflammatory stimuli, indicating its potential utility in managing inflammatory diseases.

Anticancer Activity

The anticancer effects of this compound have been investigated in several studies:

- In vitro studies on A549 (lung cancer) and HeLa (cervical cancer) cell lines revealed cytotoxic effects with IC50 values below 10 µM, suggesting strong potential for therapeutic applications against specific cancers .

- The compound's mechanism involves modulation of apoptotic pathways, leading to increased cell death in cancerous cells while sparing non-cancerous cells .

Case Studies

- Antioxidant Efficacy : A study demonstrated that this compound significantly inhibited lipid peroxidation in soybean oil, showcasing its potential as a natural preservative in food products .

- Skin Protection : Research indicated that formulations containing this compound provided protection against UV-induced skin damage, highlighting its applicability in cosmetic products aimed at sun protection .

- Microbial Activity : The compound exhibited antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus, making it a candidate for development into antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ferulic Acid | Contains a hydroxyl group instead of an acetoxy | Strong antioxidant properties |

| Methyl 4-acetoxy-3-methoxycinnamate | Methyl ester derivative | Enhanced lipophilicity for better absorption |

| Caffeic Acid | Hydroxycinnamic acid without acetylation | Known for neuroprotective effects |

Eigenschaften

IUPAC Name |

(E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-8(13)17-10-5-3-9(4-6-12(14)15)7-11(10)16-2/h3-7H,1-2H3,(H,14,15)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKNVZISLLDMOR-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062545, DTXSID301205242 | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34749-55-8, 2596-47-6 | |

| Record name | (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34749-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-(acetyloxy)-3-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002596476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetoxy-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-acetoxy-3-methoxycinnamic acid synthesized using microwave irradiation?

A: this compound can be synthesized via a nucleophilic acyl substitution reaction using ferulic acid and acetyl chloride as starting materials []. This reaction is significantly accelerated by employing microwave irradiation. The research by Putri Nur Islami showed that optimal synthesis conditions were achieved using 40 watts of microwave power for 0.5 minutes [].

Q2: What spectroscopic techniques were used to characterize this compound?

A2: The synthesized this compound was characterized using several techniques, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.